![molecular formula C12H12O B14360629 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene CAS No. 91224-58-7](/img/structure/B14360629.png)
1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with an ethynyl group and a prop-2-en-1-yloxy methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene typically involves the following steps:
Formation of the Ethynyl Group: This can be achieved through the Sonogashira coupling reaction, where an aryl halide reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Prop-2-en-1-yloxy Methyl Group: This step can be carried out using a Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide under basic conditions.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The prop-2-en-1-yloxy methyl group can be targeted for nucleophilic substitution reactions.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkanes.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Strong nucleophiles such as alkoxides or amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of halogenated benzene derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alkanes.
科学的研究の応用
1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in π-π interactions with aromatic systems, while the prop-2-en-1-yloxy methyl group can form hydrogen bonds and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
類似化合物との比較
1-Ethynyl-3-(propan-2-yl)benzene: Similar structure but with a propan-2-yl group instead of the prop-2-en-1-yloxy methyl group.
1-Methyl-3-(prop-1-en-2-yl)benzene: Features a methyl group and a prop-1-en-2-yl group on the benzene ring.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Contains a methoxy group and a prop-2-yn-1-yloxy group.
Uniqueness: 1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene is unique due to the combination of its ethynyl and prop-2-en-1-yloxy methyl groups, which confer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
91224-58-7 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
1-ethynyl-3-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C12H12O/c1-3-8-13-10-12-7-5-6-11(4-2)9-12/h2-3,5-7,9H,1,8,10H2 |
InChIキー |
HDCDLOHLMJMYSJ-UHFFFAOYSA-N |
正規SMILES |
C=CCOCC1=CC(=CC=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


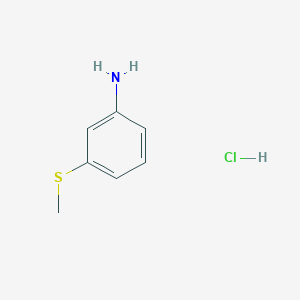
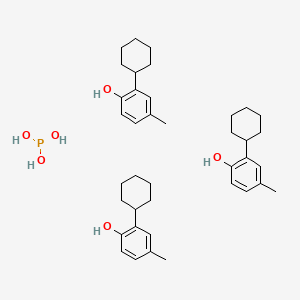
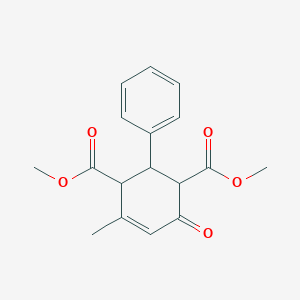

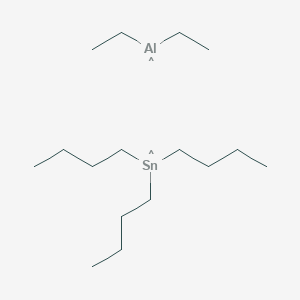
![N-[4-(3-Chloro-2-hydroxypropoxy)-3-cyanophenyl]-4-ethylhexanamide](/img/structure/B14360578.png)
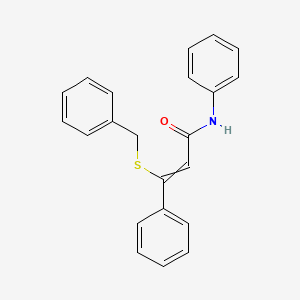
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)
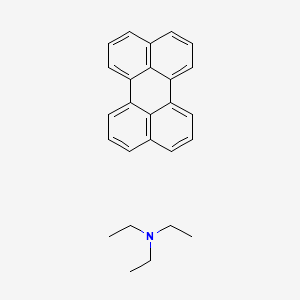
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
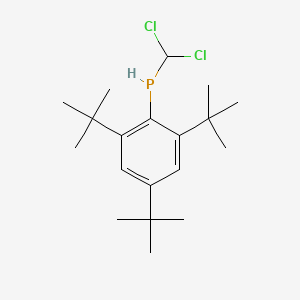
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
